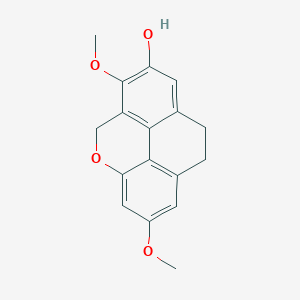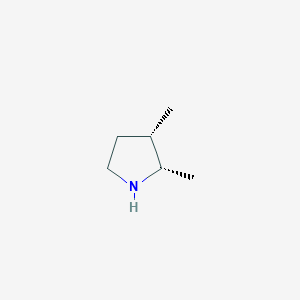
Agrostophyllidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agrostophyllidin is a stilbenoid compound isolated from the Indian Orchidaceae, specifically from the plant Agrostophyllum khasiyanum . It is a phenolic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agrostophyllidin typically involves the extraction from natural sources such as the Indian Orchidaceae. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the general approach involves isolating the compound from plant materials using solvent extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The process would involve large-scale extraction from plant sources, followed by purification using chromatographic techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Agrostophyllidin, being a phenolic compound, can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Agrostophyllidin has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Agrostophyllidin is structurally similar to other stilbenoids, such as resveratrol and pterostilbene. it has unique features that distinguish it from these compounds:
Resveratrol: Both this compound and resveratrol are stilbenoids with antioxidant properties. this compound is isolated from the Indian Orchidaceae, while resveratrol is commonly found in grapes and red wine.
Pterostilbene: Similar to this compound, pterostilbene is a stilbenoid with antioxidant and antimicrobial properties. Pterostilbene is primarily found in blueberries and has a slightly different chemical structure, with two methoxy groups instead of the hydroxyl groups present in this compound.
Other similar compounds include agrostophyllin, agrostophyllone, and agrostophylloxin, which are also isolated from the same plant source and share structural similarities with this compound .
Eigenschaften
Molekularformel |
C17H16O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol |
InChI |
InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
RWCTZGNIHHTMKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)







![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
